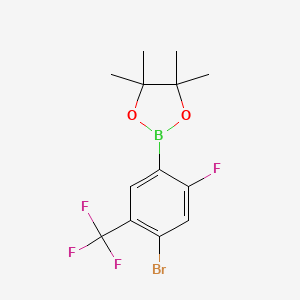

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pinacol boronic esters, such as “4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions and have been the subject of numerous studies .

Synthesis Analysis

The synthesis of pinacol boronic esters involves several steps. One of the key steps is the protodeboronation of alkyl boronic esters . This process is not well developed, but recent studies have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of pinacol boronic esters is characterized by two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. One of the most notable is the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another notable reaction is the formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester”:

Synthesis of Antitumor Agents

This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) , which are potential antitumor agents. KSP plays a crucial role in mitosis, and its inhibition can lead to the arrest of cell division, making it a target for cancer therapy .

Drug Design and Delivery

Boronic acids and their esters, including this compound, are considered for new drug designs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment .

Suzuki–Miyaura Coupling

The compound is selected for Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild conditions and tolerance to various functional groups .

Functionalization via Lithiation

It serves as a reactant for functionalization via lithiation and reaction with electrophiles. This method is used to introduce various functional groups into molecules, which is essential in organic synthesis .

Rhodium-Catalyzed Conjugate Addition

The compound is involved in selective rhodium-catalyzed conjugate addition reactions. These reactions are important for constructing complex molecules with high precision .

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied with this compound. The kinetics of hydrolysis depend on the substituents in the aromatic ring and are significantly influenced by pH, especially at physiological levels .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

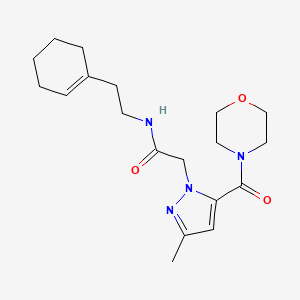

2-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)9(15)6-10(8)16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJWHTOKPXUEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BBrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)

![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)

![(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B2934659.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)